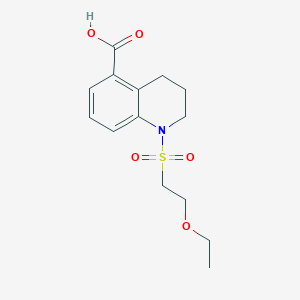
(3,4-Difluorophenyl)-(4-pyrrolidin-2-ylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Difluorophenyl)-(4-pyrrolidin-2-ylpiperidin-1-yl)methanone, also known as DFP-10825, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicine.
作用機序
(3,4-Difluorophenyl)-(4-pyrrolidin-2-ylpiperidin-1-yl)methanone exerts its effects by binding to and modulating the activity of various receptors in the brain, including dopamine receptors and serotonin receptors. By modulating the activity of these receptors, this compound can alter the levels of various neurotransmitters in the brain, leading to changes in mood, behavior, and pain perception.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase dopamine and serotonin levels in the brain, leading to changes in mood and behavior. Additionally, this compound has been shown to have analgesic effects, reducing pain perception in animal models.
実験室実験の利点と制限
(3,4-Difluorophenyl)-(4-pyrrolidin-2-ylpiperidin-1-yl)methanone has several advantages for lab experiments. It is a synthetic compound that can be easily produced in large quantities, making it readily available for research purposes. Additionally, this compound has been shown to have consistent and reproducible effects in animal models, making it a reliable tool for studying various aspects of brain function and behavior.
However, there are also limitations to using this compound in lab experiments. One limitation is that it can be difficult to interpret the results of experiments using this compound, as its effects can be complex and varied depending on the specific experimental conditions. Additionally, this compound has not been extensively studied in humans, so its effects in humans are not well understood.
将来の方向性
There are several future directions for research on (3,4-Difluorophenyl)-(4-pyrrolidin-2-ylpiperidin-1-yl)methanone. One area of research could focus on further elucidating the mechanism of action of this compound, including its effects on specific receptors and neurotransmitters in the brain. Additionally, future research could explore the potential therapeutic applications of this compound in humans, including its efficacy and safety for the treatment of mental disorders and chronic pain. Finally, future research could explore the potential of this compound as a tool for studying various aspects of brain function and behavior, including its use in animal models of addiction, learning, and memory.
合成法
(3,4-Difluorophenyl)-(4-pyrrolidin-2-ylpiperidin-1-yl)methanone can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 3,4-difluoroaniline with 1-bromo-3-chloropropane, followed by the reaction of the resulting compound with 1-pyrrolidinecarboxylic acid. The final step involves the reaction of the resulting compound with 1-(4-piperidinyl)-2-propanone. The synthesis method of this compound has been optimized to ensure high yield and purity of the compound.
科学的研究の応用
(3,4-Difluorophenyl)-(4-pyrrolidin-2-ylpiperidin-1-yl)methanone has been studied extensively in the field of medicine due to its potential applications as a therapeutic agent. It has been shown to have antipsychotic and antidepressant effects in animal models, making it a promising candidate for the treatment of mental disorders. Additionally, this compound has been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain.
特性
IUPAC Name |
(3,4-difluorophenyl)-(4-pyrrolidin-2-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N2O/c17-13-4-3-12(10-14(13)18)16(21)20-8-5-11(6-9-20)15-2-1-7-19-15/h3-4,10-11,15,19H,1-2,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUOTMZLWSDAQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(trifluoromethyl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B7569651.png)


![N-(3-aminobutyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7569677.png)
![3-(3H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7569682.png)
![N-[3-(aminomethyl)phenyl]-5-chlorothiophene-2-sulfonamide](/img/structure/B7569683.png)
![1-[(3-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine](/img/structure/B7569702.png)
![1-[(2-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine](/img/structure/B7569710.png)

![3-[(4-Pyrrolidin-2-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B7569720.png)

![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrazin-2-amine](/img/structure/B7569740.png)

